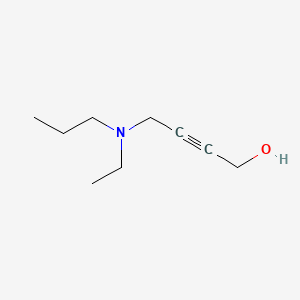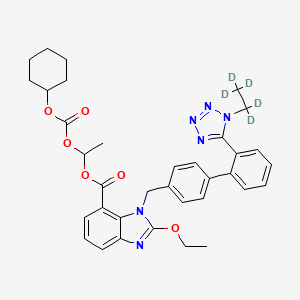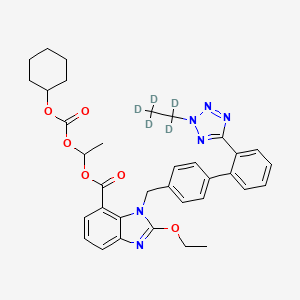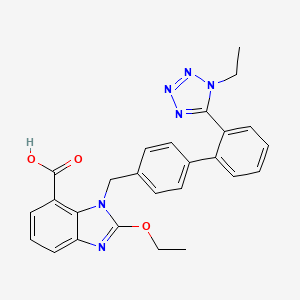
3,4,5-Trihydroxycinnamic Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxycinnamic Aldehyde is a derivative of 3,4,5-Trihydroxybenzaldehyde. It is a natural compound found in various plants, including cinnamon, cloves, and bay leaves. This compound has gained attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through various methods. One common approach involves the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with CMA as a substrate . Another method includes the α-oxidation of 3,4,5-trihydroxycinnamic acid to produce the aldehyde .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable biocatalytic processes. These methods utilize enzymes to catalyze the reaction, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 3,4,5-trihydroxycinnamic acid, 3,4,5-trihydroxybenzyl alcohol, and various halogenated derivatives .
Scientific Research Applications
3,4,5-Trihydroxycinnamic Aldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory effects
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves its interaction with various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase 9 and reduces the inflammatory response by increasing SIRT1 expression . The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A simple phenolic acid with antioxidant properties.
p-Coumaric Acid: Known for its anti-inflammatory and antioxidant effects.
Caffeic Acid: Exhibits strong antioxidant and anti-inflammatory activities.
3,4,5-Trihydroxycinnamic Acid: Similar in structure but differs in its aldehyde functional group.
Uniqueness
3,4,5-Trihydroxycinnamic Aldehyde is unique due to its dual inhibitory effect on matrix metalloproteinase 9 and its ability to inhibit gelatinolytic activity as well as MMP-9 expression in TNF-α induced HASMC. This makes it a valuable compound for therapeutic applications, particularly in the treatment of inflammatory and cancer-related conditions.
Properties
CAS No. |
951309-35-6 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.159 |
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
InChI Key |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
Synonyms |
3-(3,4,5-Trihydroxyphenyl)-2-propenal; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


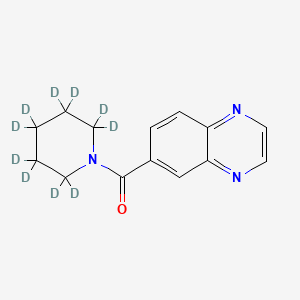
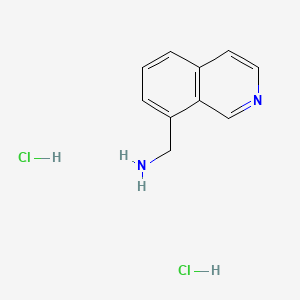
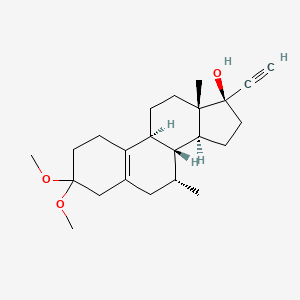
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

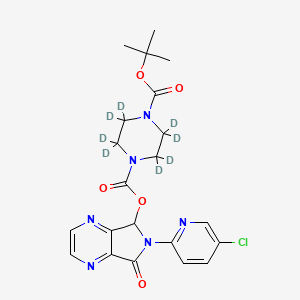
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)

![[(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-5-methylhexanoate](/img/structure/B565703.png)
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
